4-cyclohexyl-5-[1-(dimethylamino)propyl]-4H-1,2,4-triazole-3-thiol is a chemical compound classified within the triazole family, specifically a thiol derivative. Its molecular formula is with a molecular weight of approximately 268.42 g/mol . This compound has garnered attention in medicinal chemistry due to its potential applications in drug development and proteomics research.
The synthesis of 4-cyclohexyl-5-[1-(dimethylamino)propyl]-4H-1,2,4-triazole-3-thiol involves several key steps:
The molecular structure of 4-cyclohexyl-5-[1-(dimethylamino)propyl]-4H-1,2,4-triazole-3-thiol features a triazole ring substituted with a cyclohexyl group and a dimethylamino group. The thiol (-SH) group is also present, contributing to its reactivity. The structural formula can be represented as follows:
4-cyclohexyl-5-[1-(dimethylamino)propyl]-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions:
The mechanism of action of 4-cyclohexyl-5-[1-(dimethylamino)propyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets:
This mechanism is significant in its potential applications in drug development and biological research.
4-cyclohexyl-5-[1-(dimethylamino)propyl]-4H-1,2,4-triazole-3-thiol has several scientific applications:
The 1,2,4-triazole ring system, a five-membered heterocycle comprising three nitrogen and two carbon atoms (C₂H₃N₃), represents a privileged scaffold in contemporary medicinal chemistry due to its versatile pharmacological profile and favorable physicochemical properties. This core structure exhibits exceptional metabolic stability and bioavailability, attributed to its robust aromatic character and capacity to form multiple hydrogen bonds with biological targets [4] [10]. Clinically, 1,2,4-triazole derivatives have achieved significant therapeutic impact across diverse disease domains. Notable examples include antifungal agents (fluconazole, itraconazole, voriconazole), anticancer drugs (anastrozole, letrozole), antivirals (ribavirin), and antidepressants (trazodone) [3] [10]. The scaffold’s utility as a carboxylic acid bioisostere further enhances its drug design value, enabling modulation of polarity and binding characteristics without compromising metabolic integrity [8]. Its adaptability to structural modification at the N1, N2, C3, C4, and C5 positions facilitates the optimization of pharmacokinetic and pharmacodynamic properties, cementing its status as an indispensable template for novel therapeutic agent development, particularly against drug-resistant pathogens prioritized by the World Health Organization [3] [8].
Table 1: Clinically Approved 1,2,4-Triazole-Based Drugs and Therapeutic Applications
Drug Name | Therapeutic Category | Primary Indication(s) | Key Structural Features |
---|---|---|---|
Fluconazole | Antifungal | Candidiasis, Cryptococcal meningitis | 2,4-Difluorophenyl; 1,2,4-triazol-1-yl ethanol |
Anastrozole | Anticancer | Hormone receptor-positive breast cancer | 3,5-Bis(cyanomethyl)-1,2,4-triazole |
Ribavirin | Antiviral | Hepatitis C, Viral hemorrhagic fevers | Triazole-carboxamide ribonucleoside mimic |
Trazodone | Antidepressant | Major depressive disorder, Anxiety | Chlorophenylpiperazinyl triazolopyridinone |
Thiol (-SH) functionalization at the C3 position of the 1,2,4-triazole ring imparts distinctive chemical and biological properties critical for molecular recognition and target engagement. This moiety exhibits tautomeric equilibrium between the thiol (4H-1,2,4-triazole-3-thiol) and thione (1H-1,2,4-triazole-5(4H)-thione) forms, with theoretical studies (e.g., DFT B3LYP/6-31G calculations) indicating a slight energetic preference for the thione tautomer in many derivatives [6]. The thiol/thione group serves as a potent metal-chelating anchor, enabling interactions with enzymatic zinc ions or other metallocenters (e.g., in ureases or matrix metalloproteinases) [4] [16]. Additionally, it functions as a hydrogen bond donor/acceptor and participates in nucleophilic reactions, facilitating covalent or high-affinity non-covalent interactions with biological targets [4].
These characteristics translate directly to enhanced antimicrobial and pharmacological activities. For instance, 3-mercapto-1,2,4-triazole derivatives demonstrate pronounced efficacy against Gram-positive (Staphylococcus aureus, Enterococcus faecium) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) pathogens, often surpassing standard antibiotics like ciprofloxacin in minimum inhibitory concentration (MIC) assays [3] [8]. Structure-activity relationship (SAR) analyses consistently reveal that the thiol/thione group’s presence correlates with improved target binding (e.g., to dihydrofolate reductase or DNA gyrase) via π-π stacking, hydrogen bonding, or hydrophobic interactions [1] [8].
Table 2: Comparative Biological Activity of Select 1,2,4-Triazole-3-thiol Derivatives
Compound Structure | Target Microorganisms | Key Activity (MIC range) | Primary Mechanism/Binding Interaction |
---|---|---|---|
4-Amino-5-pentadecyl-4H-1,2,4-triazole-3-thiol | B. subtilis, P. aeruginosa, E. coli | 12.3–24.7 µM | Membrane disruption; hydrophobic interactions |
Nalidixic acid-triazolothiadiazole hybrid | S. aureus, P. aeruginosa | 16 µg/mL (superior to streptomycin) | DNA gyrase inhibition; π-π stacking |
Ciprofloxacin-Mannich base triazolethione | MRSA, H. influenzae (biofilm) | 0.046 µM (16-fold > ciprofloxacin) | Enhanced penetration; dual target engagement |
Strategic substitution at the N4 and C5 positions of the 1,2,4-triazole-3-thiol scaffold enables precise modulation of steric, electronic, and pharmacokinetic properties. The cyclohexyl moiety at N4 is selected for its pronounced lipophilic character and conformational rigidity. Cyclohexyl enhances membrane permeability through increased log P values and promotes favorable van der Waals interactions within hydrophobic enzyme pockets (e.g., sterol-binding sites in fungal CYP51 or bacterial enzyme cavities) [2] [5] [9]. Derivatives like 4-cyclohexyl-5-methyl-4H-1,2,4-triazole-3-thiol (PubChem CID: 955487) exemplify this design, leveraging the non-planar cyclohexane ring to confer steric bulk that may impede efflux pump recognition in resistant pathogens [2] [9].
The C5 1-(dimethylamino)propyl chain introduces critical polarity modulation and cationic potential. The tertiary dimethylamino group (pKa ~10) remains partially protonated at physiological pH, enhancing water solubility and facilitating ionic interactions with anionic membrane components (e.g., phospholipids) or enzymatic residues (e.g., aspartate/glutamate in active sites) [8]. The propyl linker provides optimal spatial separation between the cationic center and triazole core, minimizing electronic interference while allowing conformational flexibility for target engagement. This design mirrors successful antimicrobial hybrids where dialkylaminoalkyl chains significantly boost potency against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) by enhancing cellular uptake and disrupting cytoplasmic membranes [3] [8]. Synergistically, the cyclohexyl and dimethylaminopropyl groups create a balanced amphiphilic profile—essential for traversing bacterial membranes while retaining affinity for intracellular targets like dihydrofolate reductase or DNA gyrase [1] [8].
Table 3: Physicochemical and Steric Properties of Key Substituents in 1,2,4-Triazole-3-thiol Derivatives
Substituent | Position | log P Contribution | Steric Parameter (Es) | Electronic Effect | Biological Impact Rationale |
---|---|---|---|---|---|
Cyclohexyl | N4 | +2.5 to +3.0 | -1.87 (high bulk) | Weakly electron-donating | Enhanced lipophilicity; steric shielding of triazole core |
1-(Dimethylamino)propyl | C5 | +0.8 to +1.2 | -0.31 (moderate bulk) | Strongly basic (cationic) | Solubility enhancement; electrostatic target interaction |
Methyl (reference) | C5 | +0.5 | 0.00 | Neutral | Baseline hydrophobicity; minimal steric hindrance |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1